molecular formula C11H14O2 B3207417 4-Sec-butoxybenzaldehyde CAS No. 104174-29-0

4-Sec-butoxybenzaldehyde

Cat. No. B3207417
CAS RN: 104174-29-0
M. Wt: 178.23 g/mol
InChI Key: XQCGUGAYXITWSF-UHFFFAOYSA-N
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Description

4-Sec-butoxybenzaldehyde, also known as 4-Butoxybenzaldehyde, is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . The CAS Registry Number for this compound is 5736-88-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . The structure can be represented by the linear formula CH3(CH2)3OC6H4CHO .

Scientific Research Applications

Solubility and Thermodynamics

4-Hydroxybenzaldehyde, a compound related to 4-Sec-butoxybenzaldehyde, has been studied for its solubility and solution thermodynamics in various organic solvents. This research is crucial for understanding the purification processes and optimization conditions for its bromination process, which could be relevant for compounds like this compound as well (Wang, Xu, & Xu, 2017).

Synthesis and Optical Properties

Research on the synthesis and optical properties of compounds related to this compound, such as 4.4′-Di-sec.-butylbenzil, provides insights into the potential applications in materials science and optical engineering (Weyerstahl, Zielke, & Nerdel, 1970).

Electrochemical Characterization

Studies on the electrochemical characterization of materials related to this compound, like 4-hydroxybenzaldehyde, have explored their potential in modifying electrodes. This research is significant for developing advanced electrochemical sensors and devices (Garcia, Pauli, & Ortiz, 2001).

Electrocatalysis and Polymerization

Research has also focused on the electrocatalysis and polymerization of related compounds, such as 3,4-Dihydroxybenzaldehyde. These studies are vital for understanding how these compounds can be used in creating polymers with specific properties, which could be applicable to this compound as well (Pariente, Lorenzo, & Abruña, 1994).

Vapor Pressure and Thermophysical Properties

The vapor pressure and thermophysical properties of compounds like 4-tert-butylbenzaldehyde have been extensively studied. This research is essential for understanding the chemical's behavior in various industrial applications, which might be similar for this compound (Kosuru et al., 2019).

properties

IUPAC Name

4-butan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGUGAYXITWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342065
Record name 4-Sec-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104174-29-0
Record name 4-(1-Methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104174-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Sec-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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